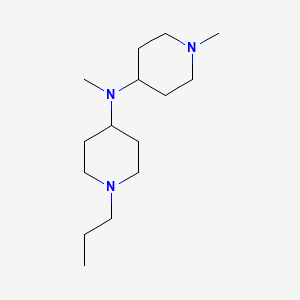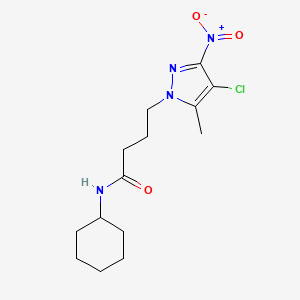![molecular formula C19H22FN3O2S B5648477 (4S)-N-ethyl-4-[(4-fluorobenzoyl)amino]-1-(3-thienylmethyl)-L-prolinamide](/img/structure/B5648477.png)
(4S)-N-ethyl-4-[(4-fluorobenzoyl)amino]-1-(3-thienylmethyl)-L-prolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prolinamides are present in various secondary metabolites and are known for their wide-ranging biological properties, including antimicrobial and cytotoxic activities. The interest in these compounds stems from their structural uniqueness and potential therapeutic applications.
Synthesis Analysis
The synthesis of prolinamide derivatives often involves multi-step reactions, starting with the condensation of aromatic compounds with L-proline under basic conditions, followed by amidation processes. For instance, substituted N-(4′-nitrophenyl)-L-prolinamides were synthesized in two steps, showcasing the general approach to such molecules (Osinubi et al., 2020).
Molecular Structure Analysis
The molecular structure of prolinamide derivatives is crucial for their biological activity. X-ray diffraction and NMR spectroscopy are common techniques used for structural determination. For example, the crystal structures of N-acetyl-L-prolinamide and its analogs have been determined, providing insights into their conformational behaviors (Benedetti et al., 1976).
Chemical Reactions and Properties
Prolinamides can undergo various chemical reactions, including cyclopropanation and aldol reactions, indicating their versatility in synthetic chemistry. For instance, asymmetric cyclopropanations catalyzed by rhodium N-(arylsulfonyl)prolinate highlight the reactivity of these compounds (Davies et al., 1996).
properties
IUPAC Name |
(2S,4S)-N-ethyl-4-[(4-fluorobenzoyl)amino]-1-(thiophen-3-ylmethyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2S/c1-2-21-19(25)17-9-16(11-23(17)10-13-7-8-26-12-13)22-18(24)14-3-5-15(20)6-4-14/h3-8,12,16-17H,2,9-11H2,1H3,(H,21,25)(H,22,24)/t16-,17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGWAYFAPQHYNA-IRXDYDNUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CC(CN1CC2=CSC=C2)NC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H]1C[C@@H](CN1CC2=CSC=C2)NC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4S)-N-ethyl-4-[(4-fluorobenzoyl)amino]-1-(3-thienylmethyl)-L-prolinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-ethyl-8-{[1-(methoxyacetyl)-4-methylpiperazin-2-yl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5648413.png)
![(1S*,5R*)-3-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5648422.png)
![N-cyclopropyl-3-{5-[(2,6-dimethyl-4-pyrimidinyl)carbonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide](/img/structure/B5648435.png)
![2-[(3R*,4R*)-3-hydroxy-3,4-dimethyl-1-pyrrolidinyl]isonicotinic acid](/img/structure/B5648439.png)

![3-[1-(pyrimidin-2-ylmethyl)piperidin-3-yl]-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B5648461.png)

![(3aR*,7aS*)-2-{[3-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5648484.png)
![ethyl 2-(acetylamino)-5-[(cyclopentylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5648487.png)
